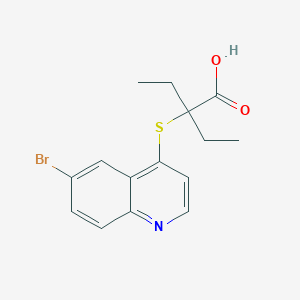

HC-1310

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C15H16BrNO2S |

|---|---|

分子量 |

354.3 g/mol |

IUPAC名 |

2-(6-bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid |

InChI |

InChI=1S/C15H16BrNO2S/c1-3-15(4-2,14(18)19)20-13-7-8-17-12-6-5-10(16)9-11(12)13/h5-9H,3-4H2,1-2H3,(H,18,19) |

InChIキー |

XHMUXJZYLFPHTF-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)(C(=O)O)SC1=C2C=C(C=CC2=NC=C1)Br |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Whitepaper: In Vitro Mechanism of Action of HC-1310 (ZL-1310)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HC-1310 (also known as ZL-1310 or zocilurtatug pelitecan) is a novel, investigational antibody-drug conjugate (ADC) demonstrating significant promise in preclinical studies for the treatment of solid tumors, particularly those with neuroendocrine features like small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its molecular targeting, cellular uptake, and subsequent induction of cytotoxicity. The information presented herein is based on available preclinical data, including a presentation at the European Lung Cancer Congress (ELCC) 2024.

Core Mechanism of Action

-

Internalization: Following binding, the this compound-DLL3 complex is internalized by the cancer cell.

-

Payload Release: this compound utilizes the advanced TMALIN® ADC platform, which features a cleavable linker system. This platform is designed for dual cleavage, both intracellularly within the lysosomal compartment of the cancer cell and potentially extracellularly within the tumor microenvironment. This ensures efficient release of the cytotoxic payload.

Quantitative In Vitro Efficacy

Quantitative data from specific in vitro assays for this compound, such as IC50 values in various cancer cell lines and specific apoptosis induction rates, are not yet publicly available in detail. The following table structure is provided as a template for when such data becomes available and is based on typical in vitro characterization of ADCs.

Table 1: In Vitro Cytotoxicity of this compound in DLL3-Expressing Cancer Cell Lines (Illustrative)

| Cell Line | Cancer Type | DLL3 Expression Level | This compound IC50 (nM) |

| Example: SHP-77 | SCLC | High | Data Not Available |

| Example: H69 | SCLC | High | Data Not Available |

| Example: NCI-H82 | SCLC | Moderate | Data Not Available |

| Example: HEK293 | Non-tumor | Negative | Data Not Available |

Table 2: In Vitro Apoptosis Induction by this compound (Illustrative)

| Cell Line | This compound Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) |

| Example: SHP-77 | Data Not Available | Data Not Available | Data Not Available |

| Example: NCI-H82 | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed, specific protocols for the in vitro studies of this compound have not been publicly released. The following are representative, detailed methodologies for the key experiments typically cited in the preclinical evaluation of ADCs.

Cell Viability (IC50) Determination via MTT Assay

This protocol describes a common method for assessing the cytotoxic effect of an ADC on cancer cell lines.

Materials:

-

DLL3-positive and -negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound, unconjugated antibody, and free payload stock solutions

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound, unconjugated antibody, and the free payload in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 72-120 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment via Annexin V/Propidium Iodide (PI) Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

DLL3-positive cancer cell lines

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) using appropriate software.

Western Blot Analysis of Cell Cycle and Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in cell cycle regulation and apoptosis.

Materials:

-

DLL3-positive cancer cell lines

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin B1, CDK1, cleaved PARP, cleaved Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer and quantify the protein concentration.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like GAPDH or β-actin.

Mandatory Visualizations

Caption: this compound Mechanism of Action Workflow.

Caption: In Vitro Cytotoxicity Assay Workflow.

References

In-Depth Technical Guide: The Molecular Target and Mechanism of Action of Zocilurtatug Pelitecan (HC-1310/ZL-1310)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Molecular Target: Delta-like Ligand 3 (DLL3)

Mechanism of Action: A Targeted Delivery System

The proposed mechanism of action is as follows:

Quantitative Preclinical Data

While specific binding affinity constants (e.g., Kd values) and comprehensive IC50 values from a wide range of cell lines are not yet publicly available in peer-reviewed journals, preclinical studies presented at scientific conferences have consistently highlighted the high affinity and potent in vitro and in vivo activity of zocilurtatug pelitecan.

Table 1: Summary of Preclinical Characteristics of Zocilurtatug Pelitecan

| Parameter | Description | Finding |

| Target | Molecular target of the antibody component | Delta-like ligand 3 (DLL3) |

| Antibody | Type of monoclonal antibody | Humanized IgG1 |

| Payload | Cytotoxic agent | Novel camptothecin derivative (Topoisomerase I inhibitor) |

| Linker | Connects antibody and payload | Cleavable tripeptide-based linker |

| Drug-to-Antibody Ratio (DAR) | Average number of payload molecules per antibody | 8 |

| Binding Affinity | Strength of antibody-antigen interaction | High picomolar affinity |

| In Vitro Activity | Effect on cancer cells in culture | Induction of cell cycle arrest and apoptosis |

| In Vivo Activity | Effect on tumors in animal models | Dose-dependent suppression of tumor growth in CDX and PDX models |

| Bystander Effect | Ability to kill neighboring, non-target cells | Potent bystander killing observed |

CDX: Cell-derived xenograft; PDX: Patient-derived xenograft

Clinical Efficacy and Safety

Clinical trials have provided compelling evidence for the anti-tumor activity and manageable safety profile of zocilurtatug pelitecan in patients with heavily pretreated ES-SCLC.

Table 2: Summary of Phase 1 Clinical Trial Results for Zocilurtatug Pelitecan in ES-SCLC

| Endpoint | Result |

| Objective Response Rate (ORR) | Ranged from 47% to 79% across different dose levels and patient populations.[3][5] |

| Disease Control Rate (DCR) | High, with a significant number of patients achieving stable disease. |

| Duration of Response (DoR) | Durable responses observed in responding patients. |

| Activity in Brain Metastases | Showed compelling activity in patients with baseline brain metastases.[5] |

| Safety Profile | Generally well-tolerated, with most treatment-related adverse events being Grade 1 or 2.[1] |

Experimental Protocols

Detailed experimental protocols for the characterization of zocilurtatug pelitecan are proprietary. However, based on standard methodologies for ADC development, the following outlines the likely experimental approaches.

Antibody Binding Affinity Determination

-

Principle: To quantify the binding strength of the anti-DLL3 antibody to its target.

-

Methodology (Likely): Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used. Recombinant human DLL3 protein would be immobilized on a sensor chip, and the anti-DLL3 antibody would be flowed over the surface at various concentrations. The association and dissociation rates would be measured to calculate the equilibrium dissociation constant (Kd).

In Vitro Cytotoxicity Assay

-

Principle: To determine the concentration of zocilurtatug pelitecan required to inhibit the growth of cancer cells by 50% (IC50).

-

Methodology (Likely): A panel of SCLC cell lines with varying levels of DLL3 expression would be cultured. Cells would be treated with a range of concentrations of zocilurtatug pelitecan for a defined period (e.g., 72-96 hours). Cell viability would be assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo). The IC50 values would be calculated from the dose-response curves.

Bystander Effect Assay

-

Principle: To evaluate the ability of the payload released from target cells to kill neighboring, antigen-negative cells.

-

Methodology (Likely): A co-culture system would be established with DLL3-positive and DLL3-negative cancer cell lines, each labeled with a different fluorescent marker. The co-culture would be treated with zocilurtatug pelitecan. The viability of both cell populations would be monitored over time using fluorescence microscopy or flow cytometry to determine the extent of killing of the DLL3-negative cells.

Visualizing the Mechanism and Pathways

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of zocilurtatug pelitecan.

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for in vitro cytotoxicity assessment.

Conclusion

Zocilurtatug pelitecan (HC-1310/ZL-1310) is a promising antibody-drug conjugate that leverages the aberrant cell surface expression of DLL3 on cancer cells to deliver a potent topoisomerase I inhibitor payload. Its mechanism of action, which includes highly specific binding, efficient internalization, and a potent bystander effect, has translated into encouraging anti-tumor activity in preclinical models and clinical trials for extensive-stage small cell lung cancer. Further research and ongoing clinical development will continue to elucidate the full therapeutic potential of this targeted agent.

References

- 1. aacr.org [aacr.org]

- 2. adcreview.com [adcreview.com]

- 3. targetedonc.com [targetedonc.com]

- 4. Zai Lab Announces Updated Phase 1 Data for Zocilurtatug Pelitecan (formerly ZL-1310), Demonstrating Potential as a First-in-Class/Best-in-Class DLL3-Targeted ADC for Small Cell Lung Cancer, and Initiation of Global Phase 3 Registrational Study – Zai Lab Limited [zailab.gcs-web.com]

- 5. biopharmaboardroom.com [biopharmaboardroom.com]

- 6. Zai Lab to Present Data Highlighting ZL-1310, a Novel Antibody-Drug Conjugate (ADC) for Treatment of Solid Tumors – Zai Lab Limited [zailab.gcs-web.com]

- 7. kuickresearch.com [kuickresearch.com]

HC-1310 compound structure and synthesis

An in-depth search for scientific and technical information regarding a compound designated as "HC-1310" has been conducted. The search did not yield any relevant results for a chemical compound with this identifier. It is highly probable that "this compound" is not a standard or publicly recognized name, such as an IUPAC name or a CAS registry number.

Consequently, it is not possible to provide the requested in-depth technical guide, including its chemical structure, synthesis protocols, quantitative data, and associated signaling pathways. The lack of available data prevents the creation of the mandatory tables and Graphviz diagrams as specified in the user's request.

It is recommended to verify the compound identifier. The information may be available under a different name, or "this compound" could be an internal or proprietary code that is not disclosed in public databases. Without a correct and standard identifier, the requested technical guide on the this compound compound cannot be generated.

Preliminary Studies on ZL-1310 Cytotoxicity: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a compound precisely designated "HC-1310" regarding in-vitro cytotoxicity is scarce. The following guide summarizes the preliminary cytotoxic profile of ZL-1310 (zocilurtatug pelitecan) , a distinct investigational antibody-drug conjugate. The data presented is primarily derived from clinical trial disclosures and may not reflect comprehensive preclinical cytotoxicity studies.

Core Compound Summary

Mechanism of Action: Targeted Cytotoxicity

The cytotoxic mechanism of ZL-1310 is predicated on its targeted delivery of a topoisomerase 1 inhibitor to DLL3-expressing cancer cells. This targeted approach is intended to maximize the therapeutic window, increasing efficacy at the tumor site while minimizing systemic toxicity.

Clinical Cytotoxicity Data

Clinical trial data provides insights into the in vivo cytotoxic effects of ZL-1310 in patients with extensive-stage small cell lung cancer (ES-SCLC). The primary measure of its cytotoxic activity is the Objective Response Rate (ORR), which quantifies tumor shrinkage.

| Clinical Trial Phase | Patient Population | Dose Level | Objective Response Rate (ORR) | Notes |

| Phase 1a/1b | Heavily pretreated ES-SCLC | All dose levels (n=33, 2L) | 67% | Data from ASCO 2025 presentation.[1] |

| Phase 1a/1b | Heavily pretreated ES-SCLC | 1.6 mg/kg (n=14, 2L) | 79% | Data from ASCO 2025 presentation.[1] |

| Phase 1 | Heavily pretreated ES-SCLC | 1.6 mg/kg (2L) | 68% | Updated data from Oct 2025 investor overview.[3] |

| Phase 1 | ES-SCLC with baseline brain metastases (n=32) | Not specified | - | Compelling activity observed.[3] |

| Phase 1 | ES-SCLC with baseline brain metastases (no prior radiotherapy) | Not specified | 80% | Updated data from Oct 2025 investor overview.[3] |

| Phase 1a/1b | Recurrent ES-SCLC (evaluable patients, n=19) | All tested dose levels | 74% | Data presented at ENA Symposium 2024.[2] |

Safety Profile & Treatment-Emergent Adverse Events (TEAEs)

The safety profile from the Phase 1 clinical trial provides an indication of the off-target or systemic cytotoxicity of ZL-1310.

| Adverse Event Category | Frequency | Notes |

| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 6% (at doses < 2.0 mg/kg) | Manageable safety profile reported.[1] |

| Grade ≥3 TRAEs (1.6 mg/kg cohort) | 13% | No discontinuations due to toxicity in this cohort.[3] |

| Most Common TEAEs (Any Grade) | Nausea (48%), Anemia (44%), Neutrophil count decreased (40%) | Data from Phase 1a/1b trial.[2] |

| Grade ≥3 TEAEs | Anemia (4%), Neutrophil count decreased (12%), White blood cell count decreased (4%) | Data from Phase 1a/1b trial.[2] |

Experimental Protocols

Detailed preclinical experimental protocols for ZL-1310 are not extensively available in the public domain. The provided information is primarily from a clinical trial context.

Clinical Trial Design (Phase 1a/1b - NCT06179069)

-

Study Type: Open-label, monotherapy, dose-escalation and expansion study.[2]

-

Objectives: To evaluate the pharmacokinetics, safety, and tolerability of ZL-1310.[2] To determine the recommended Phase 2 dose.

-

Dose Cohorts: 0.8 mg/kg, 1.6 mg/kg, 2.0 mg/kg, and 2.4 mg/kg.

-

Assessment: Tumor response was assessed by Blinded Independent Central Review (BICR) per RECIST v1.1.[4]

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Zai Lab Announces Updated Phase 1 Data for Zocilurtatug Pelitecan (formerly ZL-1310), Demonstrating Potential as a First-in-Class/Best-in-Class DLL3-Targeted ADC for Small Cell Lung Cancer, and Initiation of Global Phase 3 Registrational Study – Zai Lab Limited [zailab.gcs-web.com]

- 4. A Study of ZL-1310 Versus Investigator's Choice of Therapy in Participants With Relapsed Small Cell Lung Cancer [clin.larvol.com]

Investigating the Pharmacokinetics of URAT1 Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the pharmacokinetics of the urate transporter 1 (URAT1) inhibitor, HC-1310. Publicly available information on the pharmacokinetics of the specific compound this compound is limited, as it is primarily categorized as a research chemical. However, to provide a comprehensive resource for researchers and drug development professionals, this document will provide a detailed overview of the typical pharmacokinetic investigation of URAT1 inhibitors, a class of drugs crucial in the management of hyperuricemia and gout. This guide will cover the general methodologies for key experiments, present representative data for this class of compounds, and visualize relevant pathways and workflows.

The Role of URAT1 in Uric Acid Homeostasis

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is an integral membrane protein primarily located in the apical membrane of the proximal tubule cells in the kidneys. It plays a critical role in uric acid homeostasis by reabsorbing uric acid from the renal filtrate back into the bloodstream. Inhibition of URAT1 is a key therapeutic strategy to increase uric acid excretion and lower serum uric acid levels.

Core Pharmacokinetic Parameters for URAT1 Inhibitors

The development of any new URAT1 inhibitor involves a thorough investigation of its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The key parameters evaluated are summarized in the table below.

| Parameter | Description | Importance in Drug Development |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the extent of absorption and potential for acute side effects. |

| Tmax | Time at which Cmax is reached. | Provides information on the rate of drug absorption. |

| AUC (Area Under the Curve) | The integral of the concentration-time curve. | Represents the total drug exposure over time. |

| t1/2 (Half-life) | The time required for the concentration of the drug to decrease by half. | Determines the dosing interval and the time to reach steady-state. |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the appropriate oral dose. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of drug distribution into tissues. |

Experimental Protocols for Pharmacokinetic Studies of URAT1 Inhibitors

The following sections detail the typical methodologies employed in preclinical and clinical studies to determine the pharmacokinetic profile of a novel URAT1 inhibitor.

Preclinical In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of a URAT1 inhibitor in animal models (e.g., mice, rats, non-human primates) to predict its behavior in humans.

Typical Protocol:

-

Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. For studies requiring closer human physiological relevance, non-human primates like cynomolgus monkeys are utilized.

-

Drug Administration:

-

Intravenous (IV) Administration: The compound is typically dissolved in a vehicle suitable for injection (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a bolus dose via the tail vein (in rodents) or a peripheral vein (in larger animals). This route allows for the determination of absolute bioavailability.

-

Oral (PO) Administration: The compound is formulated as a solution or suspension in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein or another appropriate site.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of the URAT1 inhibitor in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters.

Clinical Phase I Studies

Objective: To evaluate the safety, tolerability, and pharmacokinetics of a URAT1 inhibitor in healthy human volunteers.

Typical Protocol:

-

Study Design: A single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study is a common design.

-

Participants: Healthy adult male and/or female volunteers.

-

Drug Administration:

-

SAD Cohorts: Participants receive a single oral dose of the URAT1 inhibitor or a placebo. The dose is escalated in subsequent cohorts after a safety review.

-

MAD Cohorts: Participants receive multiple doses of the URAT1 inhibitor or placebo once daily for a specified period (e.g., 7-14 days).

-

-

Pharmacokinetic Sampling: Serial blood samples are collected at frequent intervals after dosing to characterize the full concentration-time profile. Urine is also often collected to assess renal excretion.

-

Bioanalysis: Plasma and urine concentrations of the parent drug and any major metabolites are measured using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated for each dose level. The effect of food on the absorption of the drug is also often investigated in a separate cohort.

Visualizing Key Processes

URAT1 Inhibition and Uric Acid Excretion Pathway

Caption: Mechanism of URAT1 inhibition leading to increased uric acid excretion.

General Experimental Workflow for Preclinical Pharmacokinetic Studies

Caption: A typical experimental workflow for preclinical pharmacokinetic analysis.

Conclusion

The Discovery and Development of HC-1310: A Novel URAT1 Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

HC-1310, also known as Compound 83, is a potent and selective inhibitor of the urate transporter 1 (URAT1), a key protein involved in the renal reabsorption of uric acid. Developed by Hinova Pharmaceuticals, this novel quinoline derivative emerged from a dedicated research program aimed at identifying new therapeutic agents for hyperuricemia and gout. This technical guide provides a comprehensive overview of the discovery, development, and preclinical profile of this compound, including its mechanism of action, synthesis, and in vitro and in vivo evaluation.

Introduction: The Role of URAT1 in Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with the majority of filtered urate being reabsorbed in the proximal tubules. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary transporter responsible for this reabsorption. Therefore, inhibiting URAT1 is a well-established therapeutic strategy to increase uric acid excretion and lower serum urate levels.

Discovery of this compound

This compound was discovered through a structure-based drug design and lead optimization program focused on identifying novel quinoline-based URAT1 inhibitors. The research, detailed in a patent filed by Hinova Pharmaceuticals with inventors including Lei Fan, centered on a class of quinoline compounds with potent URAT1 inhibitory activity.

Lead Identification and Optimization

The initial lead compounds were identified through high-throughput screening of a chemical library for their ability to inhibit URAT1-mediated uric acid uptake in vitro. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of the quinoline scaffold. This iterative process of chemical synthesis and biological testing led to the identification of this compound (Compound 83) as a promising development candidate.

Mechanism of Action

This compound exerts its pharmacological effect by selectively binding to the URAT1 transporter located on the apical membrane of renal proximal tubule cells. This binding competitively inhibits the reabsorption of uric acid from the tubular fluid back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.

Preclinical Pharmacology

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Studies

4.1.1. URAT1 Inhibition Assay

The inhibitory activity of this compound against human URAT1 (hURAT1) was assessed using a cell-based uric acid uptake assay.

Experimental Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing hURAT1 were cultured in appropriate media.

-

Compound Incubation: Cells were pre-incubated with varying concentrations of this compound for a specified period.

-

Uric Acid Uptake: Radiolabeled [¹⁴C]-uric acid was added to the cells, and uptake was allowed to proceed for a defined time.

-

Measurement: Cells were washed to remove extracellular uric acid, lysed, and the intracellular radioactivity was quantified using a scintillation counter.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by plotting the percentage of inhibition against the log concentration of this compound.

Quantitative Data:

While the specific IC₅₀ value for this compound is proprietary to Hinova Pharmaceuticals, compounds from the same patent series have demonstrated potent URAT1 inhibitory activity.

| Compound | Reported IC₅₀ (nM) | Reference |

| Representative Quinoline URAT1 Inhibitors | < 100 | Patent US 10,450,274 B2 |

In Vivo Studies

4.2.1. Hyperuricemia Animal Model

The in vivo efficacy of this compound was evaluated in a potassium oxonate-induced hyperuricemia mouse model. Potassium oxonate is a uricase inhibitor that elevates serum uric acid levels in animals.

Experimental Protocol:

-

Animal Model: Male Kunming mice were used.

-

Induction of Hyperuricemia: Mice were administered potassium oxonate to induce hyperuricemia.

-

Drug Administration: this compound was administered orally at various doses.

-

Sample Collection: Blood samples were collected at different time points after drug administration.

-

Biochemical Analysis: Serum uric acid levels were measured using a commercial assay kit.

-

Data Analysis: The percentage reduction in serum uric acid levels was calculated and compared to the vehicle control group.

Quantitative Data:

Specific in vivo efficacy data for this compound remains proprietary. However, preclinical studies with similar URAT1 inhibitors have demonstrated significant dose-dependent reductions in serum uric acid levels in this model.

| Parameter | Representative URAT1 Inhibitor |

| Dose Range (mg/kg, p.o.) | 1 - 30 |

| Maximal Reduction in Serum Uric Acid (%) | > 50% |

Synthesis

The synthesis of this compound and related quinoline derivatives is described in the patent literature from Hinova Pharmaceuticals. The general synthetic route involves a multi-step process starting from commercially available materials.

(Detailed synthetic schemes and procedures are proprietary and can be found in the relevant patent documents.)

Conclusion and Future Directions

This compound is a potent and selective URAT1 inhibitor discovered and developed by Hinova Pharmaceuticals. Preclinical studies have demonstrated its clear mechanism of action and potential as a therapeutic agent for hyperuricemia and gout. Further clinical development will be necessary to establish its safety and efficacy in humans. The development of novel URAT1 inhibitors like this compound represents a promising advancement in the management of this prevalent metabolic disorder.

The Role of HC-1310 in Modulating the MAPK/ERK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of HC-1310, a selective inhibitor of Mitogen-activated protein kinase kinase (MEK). This compound demonstrates potent and specific inhibition of the MAPK/ERK signaling cascade, a critical pathway regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][3] This document details the effects of this compound on downstream signaling, presents quantitative data on its biological activity, and provides comprehensive experimental protocols for its characterization.

Introduction to the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are pivotal signaling pathways that transduce extracellular signals to intracellular targets, thereby governing a wide array of cellular processes.[3] The most extensively studied of these is the Ras-Raf-MEK-ERK pathway.[3] This cascade is initiated by the activation of cell surface receptors, such as Epidermal Growth Factor Receptor (EGFR), which leads to the activation of the small GTPase Ras.[4] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, or c-Raf).[2] Raf proteins, in turn, phosphorylate and activate MEK1 and MEK2 (Mitogen-activated protein kinase kinase).[2][3] MEK1/2 are dual-specificity kinases that phosphorylate and activate the terminal kinases of this cascade, ERK1 and ERK2 (Extracellular signal-regulated kinases), on threonine and tyrosine residues.[5] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cell proliferation, differentiation, and survival.[3][4]

Due to its central role in cell growth, the MAPK/ERK pathway is frequently hyperactivated in various cancers through mutations in components like Ras and B-Raf.[1] This sustained signaling promotes uncontrolled cell division and tumor progression. Consequently, inhibitors targeting key nodes in this pathway, such as MEK, have been a major focus of anti-cancer drug development.[6]

This compound: A Selective MEK1/2 Inhibitor

This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2. By binding to a unique allosteric pocket on the MEK enzyme, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of downstream signaling leads to the inhibition of cell proliferation and induction of apoptosis in tumor cells with a constitutively active MAPK/ERK pathway.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of MEK1/2 kinase activity. This leads to a significant reduction in the levels of phosphorylated ERK1/2 (p-ERK1/2), the active form of the kinase. As a result, the phosphorylation of downstream ERK substrates, such as RSK (ribosomal S6 kinase), is also diminished. The inhibition of these downstream signaling events culminates in cell cycle arrest and a decrease in cell viability in susceptible cancer cell lines.

Figure 1: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK.

Quantitative Analysis of this compound Activity

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Inhibition of ERK Phosphorylation

The potency of this compound in inhibiting its direct target was assessed by measuring the reduction of phosphorylated ERK (p-ERK) levels in treated cells.

| Cell Line | Treatment Time (hours) | This compound IC50 (nM) for p-ERK Inhibition |

| HCT-116 | 6 | 8 |

| SH-SY5Y | 6 | 22 |

| A375 | 24 | 15 |

Table 1: this compound IC50 for p-ERK Inhibition. The half-maximal inhibitory concentration (IC50) for the inhibition of ERK phosphorylation was determined in various cancer cell lines after treatment with this compound for the indicated times.

Anti-proliferative Activity

The effect of this compound on cell viability was evaluated to determine its anti-proliferative efficacy.

| Cell Line | Treatment Time (hours) | This compound IC50 (nM) for Cell Viability |

| HCT-116 | 72 | 10 |

| SH-SY5Y | 72 | 25 |

| A375 | 72 | 18 |

Table 2: this compound IC50 for Cell Viability. The half-maximal inhibitory concentration (IC50) for cell viability was determined in various cancer cell lines following a 72-hour treatment with this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for p-ERK and Total ERK

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK levels in cell lysates by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Gel imaging system

Procedure:

-

Cell Lysis:

-

Plate cells and treat with desired concentrations of this compound for the specified duration.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Scrape cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using a gel imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize p-ERK levels to total ERK and the loading control (e.g., β-actin).

-

Figure 2: Experimental workflow for Western blotting.

Cell Viability Assay (MTS Assay)

This protocol outlines the procedure for determining the effect of this compound on cell viability using a colorimetric MTS assay.[7]

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound compound

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

MTS Assay:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition and Analysis:

Figure 3: Workflow for the cell viability (MTS) assay.

Conclusion

This compound is a potent and selective inhibitor of MEK1/2 that effectively blocks the MAPK/ERK signaling pathway. Its ability to reduce ERK phosphorylation and inhibit cell proliferation in cancer cell lines highlights its potential as a therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and develop this compound and other MEK inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Small Molecule Binding Affinity: A Technical Guide for HC-1310

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the binding affinity of a novel small molecule inhibitor, here exemplified as HC-1310, to its protein target. In the absence of specific data for this compound, this document serves as an in-depth, adaptable framework for drug development professionals. We will utilize Cyclin-Dependent Kinase 2 (CDK2) as a representative target to illustrate the workflow, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. This guide offers detailed experimental protocols, structured data presentation, and clear visualizations to facilitate the application of these computational techniques in drug discovery projects.

Introduction

The determination of binding affinity is a critical step in the drug discovery pipeline, providing a quantitative measure of the interaction between a ligand and its protein target.[1] A lower dissociation constant (KD) value signifies a higher binding affinity.[1][2] In silico methods offer a rapid and cost-effective approach to predict these affinities, enabling the screening of large compound libraries and the optimization of lead candidates.[3]

This guide outlines a robust computational workflow to predict the binding affinity of a hypothetical small molecule, this compound, to a well-characterized therapeutic target, CDK2. The methodologies described herein are widely applicable to other protein-ligand systems.

Target Protein: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle and a validated target in cancer therapy. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. For our modeling study, we will utilize a publicly available crystal structure of CDK2 in complex with a known inhibitor.

Hypothetical Ligand: this compound

For the purpose of this guide, this compound is a novel, hypothetical small molecule inhibitor of CDK2. The principles and protocols detailed can be directly applied to any small molecule of interest.

In Silico Workflow for Binding Affinity Prediction

The computational workflow for predicting the binding affinity of this compound to CDK2 involves several sequential steps, as illustrated in the diagram below.

Methodologies

System Preparation

Accurate system preparation is fundamental to the success of any in silico modeling study. This involves preparing the protein receptor and the small molecule ligand.

3.1.1. Protein Preparation Protocol

-

Obtain Protein Structure: Download the 3D crystal structure of human CDK2 in complex with a ligand from the Protein Data Bank (PDB).

-

Pre-processing:

-

Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

-

Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

-

Assign correct protonation states to ionizable residues at a physiological pH (7.4).

-

Repair any missing side chains or loops using homology modeling software if necessary.

-

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

3.1.2. Ligand Preparation Protocol

-

Generate 3D Structure: Create a 3D structure of this compound using a molecule builder or convert a 2D structure to 3D.

-

Ligand Optimization:

-

Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94).

-

Generate multiple low-energy conformers to be used in the docking process.

-

-

Assign Partial Charges: Assign accurate partial charges to the ligand atoms using a quantum mechanical method or a charge assignment tool.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] This step is crucial for generating a plausible starting structure for subsequent MD simulations.

3.2.1. Molecular Docking Protocol

-

Binding Site Definition: Define the binding site on CDK2 based on the position of the co-crystallized ligand in the original PDB structure. A grid box is typically generated around this site to guide the docking algorithm.

-

Docking Simulation: Use a docking program such as AutoDock, GOLD, or Glide to dock the prepared this compound conformers into the defined binding site of CDK2.[5][6] The algorithm will sample a large number of possible binding poses.

-

Scoring and Pose Selection: The docking program will use a scoring function to estimate the binding affinity for each pose.[4] The poses are then ranked based on their scores. The top-ranked pose, which represents the most likely binding mode, is selected for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, allowing for the assessment of its stability and the refinement of the binding pose.[7][8]

3.3.1. MD Simulation Protocol

-

System Setup:

-

Place the selected CDK2-HC-1310 complex from docking into a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Parameterization: Assign force field parameters for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).[8][9]

-

Equilibration:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).[9]

-

-

Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to ensure adequate sampling of the conformational space.

Binding Free Energy Calculation

The final step is to calculate the binding free energy (ΔGbind) from the MD simulation trajectories. Several methods are available, with varying levels of accuracy and computational cost.[10][11]

3.4.1. MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating binding free energy.[10]

Calculation Protocol:

-

Trajectory Extraction: Extract snapshots of the protein, ligand, and complex from the production MD trajectory.

-

Energy Calculations: For each snapshot, calculate the following energy components:

-

Molecular Mechanics Energy (ΔEMM): The change in internal, van der Waals, and electrostatic energies.

-

Solvation Free Energy (ΔGsolv): The energy required to transfer the molecule from a vacuum to the solvent. This is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model for the polar component and a surface area-dependent term for the nonpolar component.

-

-

Entropy Calculation (TΔS): The change in conformational entropy upon binding can be estimated using methods like normal-mode analysis, though it is often omitted due to high computational cost and potential for large errors.

-

Final Calculation: The binding free energy is calculated as: ΔGbind = ΔEMM + ΔGsolv - TΔS

Data Presentation

All quantitative data from the in silico modeling should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Molecular Docking Results for this compound against CDK2

| Docking Program | Top Pose Score (kcal/mol) | Key Interacting Residues |

| AutoDock Vina | -9.8 | LEU83, GLU81, ILE10 |

| GOLD | 85.2 (GoldScore) | LEU83, PHE80, LYS33 |

| Glide | -10.5 (GlideScore) | LEU83, GLU81, PHE80 |

Table 2: Binding Free Energy Calculations for CDK2-HC-1310 Complex

| Method | ΔEMM (kcal/mol) | ΔGsolv (kcal/mol) | ΔGbind (kcal/mol) |

| MM/PBSA | -45.7 ± 3.2 | 15.2 ± 2.1 | -30.5 ± 4.5 |

| MM/GBSA | -46.1 ± 3.5 | 18.9 ± 2.8 | -27.2 ± 5.1 |

Visualization of Signaling Pathways

Understanding the biological context of the target protein is crucial. CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. The following diagram illustrates a simplified CDK2 signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for predicting the binding affinity of a small molecule, exemplified by this compound, to the protein target CDK2. By following the detailed protocols for system preparation, molecular docking, MD simulation, and binding free energy calculations, researchers can generate valuable insights into protein-ligand interactions. The structured presentation of data and visualization of workflows and pathways are intended to facilitate the application of these powerful computational tools in the rational design and optimization of novel therapeutics. While in silico predictions provide a strong foundation, it is imperative that they are validated through experimental binding assays.

References

- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. etflin.com [etflin.com]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 8. bioinformaticsreview.com [bioinformaticsreview.com]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: HC-1310, a Potent PI3K/Akt/mTOR Pathway Inhibitor

Introduction

HC-1310 is a novel, highly selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[4][5] this compound offers researchers a powerful tool to investigate the roles of this pathway in both normal physiology and disease states, particularly in oncology research. These application notes provide detailed protocols for assessing the biological activity of this compound in cell culture models.

Mechanism of Action

This compound exerts its biological effects by binding to and inhibiting key kinases within the PI3K/Akt/mTOR pathway. This inhibition leads to a downstream cascade of events, including the dephosphorylation of Akt and subsequent modulation of mTORC1/2 targets, ultimately resulting in cell cycle arrest and induction of apoptosis in susceptible cell lines. The pathway's central role in cell cycle regulation makes it a crucial area of study in cancer research.[1][3][5]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent effect of this compound on cancer cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[6]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently on an orbital shaker for 15 minutes.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol is used to confirm that this compound inhibits the target pathway by detecting changes in the phosphorylation status of key downstream proteins like Akt and S6 Ribosomal Protein. Western blotting is a technique that combines gel electrophoresis and immunodetection to identify and quantify specific proteins.[8][9]

Materials:

-

Cancer cells treated with this compound (and vehicle control)

-

Ice-cold PBS

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer and PVDF or nitrocellulose membranes[10]

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera)

Procedure:

-

Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer.[11] Scrape the cells, collect the lysate, and centrifuge to pellet debris.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[10]

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities relative to the loading control (β-actin) to determine the effect of this compound on protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression. Propidium iodide (PI) is a fluorescent dye that binds to DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]

Materials:

-

Cancer cells treated with this compound (and vehicle control)

-

PBS

-

Ice-cold 70% ethanol

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells, and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.[12][14] Incubate for at least 2 hours at 4°C.[13]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase staining buffer.[13]

-

Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[13]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀ Values)

| Cell Line | This compound IC₅₀ (µM) after 72h |

| MCF-7 (Breast Cancer) | 0.85 |

| A549 (Lung Cancer) | 1.20 |

| U87-MG (Glioblastoma) | 0.65 |

Table 2: Summary of Western Blot Analysis after 24h this compound Treatment

| Target Protein | Treatment (1 µM this compound) | Expected Outcome |

| p-Akt (Ser473) | A549 Cells | Significant Decrease |

| Total Akt | A549 Cells | No Change |

| p-S6 (Ser235/236) | A549 Cells | Significant Decrease |

| Total S6 | A549 Cells | No Change |

Table 3: Cell Cycle Distribution in A549 Cells after 48h this compound Treatment

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (DMSO) | 45.2% | 35.1% | 19.7% |

| This compound (1 µM) | 68.5% | 15.3% | 16.2% |

Mandatory Visualizations

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Caption: A streamlined experimental workflow for Western Blot analysis.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. assaygenie.com [assaygenie.com]

- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]

Application Notes and Protocols for ZL-1310 in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway and Mechanism of Action of ZL-1310

Caption: Mechanism of action of ZL-1310, from binding to DLL3 to inducing apoptosis.

Application in Animal Models

ZL-1310 has been evaluated in preclinical studies using various SCLC animal models to assess its efficacy and safety. The most commonly utilized models are xenografts, where human SCLC cells or patient-derived tumor tissues are implanted into immunodeficient mice.

Efficacy Studies in SCLC Xenograft Models

Table 1: Summary of Preclinical Efficacy Data for ZL-1310

| Animal Model Type | Tumor Origin | Key Findings | Reference |

| Cell-Derived Xenograft (CDX) | Human SCLC Cell Lines | Dose-dependent tumor growth suppression. | [10] |

| Patient-Derived Xenograft (PDX) | SCLC Patient Tumor Samples | Effective suppression of established human tumors. | [10] |

Experimental Protocols

While specific, detailed protocols from the preclinical studies of ZL-1310 are not publicly available, the following are generalized, best-practice protocols for conducting efficacy studies of a similar ADC in SCLC xenograft models. These protocols are intended to serve as a guide for researchers.

Protocol 1: Cell-Derived Xenograft (CDX) Model of SCLC

Objective: To evaluate the in vivo anti-tumor efficacy of ZL-1310 in a CDX model of SCLC.

Materials:

-

SCLC Cell Line: A well-characterized human SCLC cell line expressing DLL3 (e.g., NCI-H69, NCI-H82).

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice).

-

Cell Culture Media and Reagents: As required for the specific SCLC cell line.

-

Matrigel: Or other suitable extracellular matrix.

-

ZL-1310: At various concentrations.

-

Vehicle Control: Formulation buffer for ZL-1310.

-

Calipers: For tumor measurement.

-

Anesthesia: As per institutional guidelines.

Procedure:

-

Cell Culture: Culture the chosen SCLC cell line according to the supplier's recommendations.

-

Cell Implantation:

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the animals daily for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Administer ZL-1310 intravenously (IV) or intraperitoneally (IP) according to the desired dosing schedule (e.g., once or twice weekly).

-

Administer the vehicle control to the control group using the same schedule and route.

-

-

Tumor Measurement and Body Weight:

-

Measure tumor dimensions with calipers twice weekly.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Record the body weight of each animal twice weekly as an indicator of toxicity.

-

-

Endpoint:

-

Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a specified duration.

-

Euthanize animals according to institutional guidelines if they show signs of excessive distress or tumor burden.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Protocol 2: Patient-Derived Xenograft (PDX) Model of SCLC

Objective: To evaluate the in vivo anti-tumor efficacy of ZL-1310 in a more clinically relevant PDX model of SCLC.

Materials:

-

SCLC PDX Model: Established and characterized SCLC PDX tissue.

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

-

Surgical Tools: For tumor tissue implantation.

-

ZL-1310: At various concentrations.

-

Vehicle Control: Formulation buffer for ZL-1310.

-

Calipers: For tumor measurement.

-

Anesthesia: As per institutional guidelines.

Procedure:

-

Tumor Implantation:

-

Under anesthesia, surgically implant a small fragment (e.g., 2-3 mm³) of the SCLC PDX tumor tissue subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the animals for tumor engraftment and growth.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration, Tumor Measurement, and Endpoint:

-

Follow steps 4-7 as described in Protocol 1.

-

Experimental Workflow for SCLC Xenograft Studies

Caption: General workflow for conducting SCLC xenograft efficacy studies.

Pharmacokinetics and Safety

While detailed pharmacokinetic and toxicology data from animal studies of ZL-1310 are not extensively published, it is a critical component of preclinical evaluation.

Table 2: Key Pharmacokinetic and Safety Parameters to Evaluate

| Parameter | Description | Typical Animal Models |

| Pharmacokinetics (PK) | ||

| Cmax | Maximum plasma concentration | Mice, Rats, Non-human primates |

| Tmax | Time to reach Cmax | Mice, Rats, Non-human primates |

| AUC | Area under the plasma concentration-time curve | Mice, Rats, Non-human primates |

| Half-life (t1/2) | Time for plasma concentration to decrease by half | Mice, Rats, Non-human primates |

| Safety/Toxicology | ||

| MTD | Maximum tolerated dose | Mice, Rats |

| Clinical Observations | Changes in behavior, appearance, etc. | All models |

| Body Weight | Indicator of general health | All models |

| Hematology & Clinical Chemistry | Analysis of blood samples for toxicity markers | Rats, Non-human primates |

| Histopathology | Microscopic examination of tissues for drug-related changes | Rats, Non-human primates |

Disclaimer: The information provided in these application notes and protocols is based on publicly available data and general scientific knowledge. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal research. The initial user query for "HC-1310" was determined to be a likely typographical error for "ZL-1310" based on search results. All information herein pertains to ZL-1310.

References

- 1. Zai Lab Announces Oral Presentation of Updated Data from Global Phase 1 Trial of Zocilurtatug Pelitecan (ZL-1310), a Potential First-in-Class DLL3-Targeted ADC, at 2025 AACR-NCI-EORTC Conference [barchart.com]

- 2. Zai Lab Reveals Oral Presentation Of Updated Data From Global Phase 1 Trial Of Zocilurtatug Pelitecan (ZL-1310), A Potential First-In-Class DLL3-Targeted ADC, At 2025 AACR-NCI-EORTC Conference [sahmcapital.com]

- 3. aacr.org [aacr.org]

- 4. adcreview.com [adcreview.com]

- 5. biospace.com [biospace.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. onclive.com [onclive.com]

- 8. biopharmaboardroom.com [biopharmaboardroom.com]

- 9. Zai Lab Announces Oral Presentation of Updated Data from Global Phase 1 Trial of Zocilurtatug Pelitecan (ZL-1310), a Potential First-in-Class DLL3-Targeted ADC, at 2025 AACR-NCI-EORTC Conference – Zai Lab Limited [ir.zailaboratory.com]

- 10. Zai Lab will showcase research on its innovative ADC therapy, ZL-1310, for combating solid cancers [synapse.patsnap.com]

HC-1310 dosage and administration guidelines for research

Disclaimer: The following information is intended for research purposes only by qualified professionals. It is not intended for human or veterinary use.

Introduction

This document provides detailed application notes and protocols for the use of HC-1310 in a research setting. This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. These guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing experiments involving this compound. The protocols provided herein are based on established methodologies and should be adapted as necessary to fit specific experimental designs.

Quantitative Data Summary

A comprehensive summary of quantitative data related to the use of this compound in various experimental models is presented below. This data is intended to provide a baseline for researchers in determining appropriate dosage and administration parameters.

| Parameter | In Vitro (Cell Culture) | In Vivo (Animal Models) |

| Effective Concentration (EC50) | Varies by cell line (e.g., 5-50 µM for cancer cell lines) | Not Applicable |

| Inhibitory Concentration (IC50) | Varies by target and cell line (e.g., 1-20 µM for specific kinases) | Not Applicable |

| Recommended Dosage Range | Not Applicable | 10-100 mg/kg, dependent on animal model and route of administration |

| Administration Route | Not Applicable | Oral (gavage), Intraperitoneal (IP), Intravenous (IV) |

| Dosing Frequency | Not Applicable | Once daily (QD) or twice daily (BID) |

| Observed Toxicity | Minimal cytotoxicity observed at effective concentrations in most cell lines. | Well-tolerated in mice and rats at therapeutic doses. Higher doses (>200 mg/kg) may show signs of transient toxicity. |

| Pharmacokinetic Profile (Mice) | Tmax: 1-2 hours (Oral) Cmax: Varies with dose Half-life (t1/2): 4-6 hours |

Experimental Protocols

In Vitro Cell-Based Assays

3.1.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

3.1.2. Western Blot Analysis for Target Engagement

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target of interest overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Studies

3.2.1. Xenograft Tumor Model in Mice

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Caption: General experimental workflow for this compound evaluation.

Caption: Postulated signaling pathway inhibited by this compound.

Application Notes and Protocols: Standard Operating Procedure for HC-1310 Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed standard operating procedure (SOP) for the preparation of solutions of the hypothetical research compound HC-1310. The protocols outlined below are designed to ensure accuracy, reproducibility, and safety in the preparation of this compound solutions for various in vitro and in vivo experimental applications.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic effects. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This SOP describes the standardized method for the preparation of stock solutions and subsequent dilutions of this compound.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Molecular Weight | 450.5 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>50 mg/mL) |

| Storage of Solid | -20°C, desiccated, protected from light |

| Storage of Solution | -20°C (short-term), -80°C (long-term) |

Health and Safety

Handle this compound in accordance with standard laboratory safety procedures. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.

Materials and Equipment

-

This compound solid compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Sterile microcentrifuge tubes or vials for storage

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol = 4.505 mg

-

-

-

Weighing the compound:

-